
Medroxalol
Vue d'ensemble
Description
Medroxalol is a vasodilator beta blocker that is classified as a mixed receptor blocker, as it blocks both alpha and beta receptors. It is primarily used as an antihypertensive agent due to its ability to lower blood pressure by relaxing blood vessels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Medroxalol involves several steps:
Friedel-Crafts Acetylation: Salicylamide undergoes Friedel-Crafts acetylation to introduce an acetyl group.
Halogenation: The aromatic methylketone is then halogenated.
Nucleophilic Substitution: The bromide in the halogenated product is displaced by the nitrogen in N-benzyl-1-(3’,4’-methylenedioxyphenyl)-3-butylamine, which is prepared by reductive amination on the corresponding ketone.
Catalytic Hydrogenation: The final product is obtained by catalytic hydrogenation, which reduces the ketone and removes the benzyl protecting group.
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This involves using industrial-grade reagents and catalysts, as well as optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Synthetic Pathway of Medroxalol
This compound is synthesized through a multi-step process involving condensation, hydrogenation, and ammonolysis reactions. Key intermediates and reaction conditions are outlined below:
Reaction Sequence
Key Equation :
Final ammonolysis step:
Friedel-Crafts Acylation
-
Substrate : Methyl salicylate
-
Electrophile : Acetyl chloride (activated by AlCl₃)
-
Outcome : Acetylation at the 5-position of the salicylate ring .
Hydrogenolysis
-
Conditions : 70°C, 200 psi H₂, Pd/C catalyst
-
Outcome : Simultaneous reduction of the N-benzyl group and keto group to form a secondary amine .
Ammonolysis
-
Conditions : Excess NH₃ at 25°C
-
Outcome : Nucleophilic attack on the ester carbonyl group, yielding the primary amide (this compound) .
Reactivity with Biological Targets
This compound exhibits competitive antagonism at adrenergic receptors:
Receptor Type | Antagonism Potency (pA₂) | Relative Potency vs. Standards |
---|---|---|
α-Adrenergic | 6.09 | 0.02× phentolamine |
β-Adrenergic | 7.73 | 0.09× propranolol |
Mechanistic Insight :
Stability and Degradation
-
Thermal Stability : Degrades above 1855 K in oxidative environments .
-
Hydrolytic Sensitivity : Ester groups in intermediates prone to hydrolysis under acidic/basic conditions .
Comparative Reaction Efficiency
The synthetic route achieves a 7:1 β- to α-blockade ratio, optimized through selective hydrogenation and ammonolysis .
Applications De Recherche Scientifique
Scientific Research Applications
Medroxalol has several key applications across different fields:
1. Medicine
- Antihypertensive Treatment : this compound is primarily used to treat high blood pressure by relaxing blood vessels and reducing cardiac workload. Clinical studies have demonstrated its efficacy in lowering blood pressure without significantly affecting heart rate .
- Cardiovascular Studies : The drug is studied for its effects on various cardiovascular conditions, including heart failure and arrhythmias. Its unique receptor blocking profile allows researchers to explore its potential benefits in managing these conditions.
2. Biology
- Cellular Signaling Pathways : Research has focused on how this compound influences cellular signaling pathways involving adrenergic receptors. Studies indicate that it can modulate responses to catecholamines, impacting cellular functions in cardiac and smooth muscle tissues .
- Pharmacological Studies : this compound serves as a reference compound in pharmacological studies aimed at understanding the dynamics of dual-action beta-blockers compared to single-action agents like propranolol.
3. Chemistry
- Model Compound : In chemical research, this compound is utilized as a model compound for studying mixed receptor blockers. Its interaction with adrenergic receptors provides insights into the design of new drugs with improved efficacy and safety profiles.
4. Industry
- Drug Development : this compound plays a role in the pharmaceutical industry as a reference standard in the development of new antihypertensive medications. Its unique properties are leveraged to create more effective therapies for hypertension and related conditions.
Pharmacokinetics
Key pharmacokinetic parameters include:
- Bioavailability : Approximately 38% for oral formulations, with variations based on the formulation type (solution vs. tablet) .
- Half-Life : The terminal half-life ranges from 11 to 13 hours, allowing for once or twice-daily dosing in clinical settings .
- Volume of Distribution : Estimated at 7.90 L/kg, indicating extensive tissue distribution.
Comparative Studies
This compound has been compared with other dual-action blockers such as labetalol:
Feature | This compound | Labetalol |
---|---|---|
Beta/Alpha Ratio | ~7:1 | ~3:1 |
Effect on Heart Rate | Minimal change | Minimal change |
Antihypertensive Efficacy | Significant | Significant |
In comparative studies, this compound demonstrated greater beta-adrenoceptor antagonism than labetalol, which may contribute to its distinct therapeutic profile .
Case Studies
Several clinical trials have highlighted the effectiveness of this compound:
- In one study involving healthy volunteers, oral doses of 400 mg significantly reduced blood pressure without altering heart rate significantly, showcasing its potential as an effective antihypertensive agent .
- Another trial examined the pharmacokinetics of this compound across different formulations, revealing insights into its absorption and elimination characteristics that are critical for optimizing dosing regimens .
Mécanisme D'action
Medroxalol exerts its effects by blocking both alpha and beta adrenergic receptors. This dual blockade results in vasodilation and a decrease in blood pressure. The molecular targets include alpha-1 and beta-1 adrenergic receptors, and the pathways involved include the inhibition of adrenergic signaling, leading to reduced vascular resistance and heart rate .
Comparaison Avec Des Composés Similaires
Medroxalol is similar to other dual-acting alpha and beta blockers such as:
- Labetalol
- Carvedilol
- Bucindolol
- Amosulalol
- Adimolol
- Primidolol
Uniqueness
This compound is unique in its specific balance of alpha and beta receptor blockade, which provides a distinct pharmacological profile compared to other similar compounds. For instance, this compound has a higher ratio of beta-1 to alpha-1 adrenergic receptor antagonism compared to Labetalol .
Activité Biologique
Medroxalol is a pharmacological agent recognized primarily for its dual action as both an alpha and beta -adrenoceptor antagonist. This compound has been the subject of various studies aimed at elucidating its cardiovascular effects, pharmacodynamics, and potential therapeutic applications.
Pharmacological Properties
This compound exhibits a unique profile in terms of its receptor interactions. It has been shown to possess:
- Alpha-Adrenoceptor Antagonism : this compound demonstrates competitive antagonism at alpha-adrenergic receptors, which is crucial for its antihypertensive effects. Studies have indicated a lower potency compared to traditional alpha-blockers like phentolamine, with a value of approximately 6.09 .
- Beta-Adrenoceptor Antagonism : It shows significant beta-adrenoceptor blocking activity, with a value of around 7.73 in guinea pig atria, indicating a stronger effect than that observed with propranolol .
The ratio of beta 1 to alpha 1 antagonism has been quantified, showing approximately 7:1 for this compound compared to about 3:1 for labetalol, suggesting a more pronounced beta-blocking effect .
Cardiovascular Effects
The cardiovascular effects of this compound have been extensively studied in various animal models and human trials:
- Blood Pressure Reduction : In spontaneously hypertensive rats (SHR), this compound produced a long-lasting reduction in blood pressure when administered orally. Its antihypertensive potency was found to be superior to that of phentolamine .
- Heart Rate Modulation : Unlike many antihypertensive agents, this compound does not significantly alter heart rate during its hypotensive action. In clinical studies involving normotensive males, administration of 400 mg resulted in significant blood pressure reductions without notable changes in heart rate .
- Vasodilatory Effects : The vasodilatory properties of this compound appear to be mediated through beta 2-adrenergic receptor stimulation, contributing to its overall antihypertensive effect .
Case Studies and Clinical Trials
Several key studies highlight the pharmacological efficacy and safety profile of this compound:
-
Comparison with Labetalol :
- A study comparing this compound with labetalol found that both drugs effectively reduced blood pressure; however, this compound exhibited greater beta-adrenoceptor antagonism and less impact on heart rate .
- The study involved single-dose administration in healthy volunteers, demonstrating the sustained hypotensive effects of this compound over several hours post-ingestion.
-
Animal Studies :
- In anesthetized canine models, this compound was shown to lower both blood pressure and heart rate without significantly affecting cardiac output. This indicates a selective reduction in peripheral vascular resistance rather than a direct cardiac effect .
- Isolated tissue studies indicated that this compound acts as a competitive antagonist at both alpha and beta receptors, further supporting its dual-action mechanism .
Summary of Research Findings
The biological activity of this compound can be summarized as follows:
Property | This compound | Comparison (Labetalol) |
---|---|---|
Alpha-Adrenoceptor Action | Competitive antagonist (pA2 6.09) | Modest antagonism |
Beta-Adrenoceptor Action | Strong antagonist (pA2 7.73) | Weaker than this compound |
Blood Pressure Reduction | Significant and sustained | Significant |
Heart Rate Impact | Minimal change | Minimal change |
Vascular Resistance | Decreases peripheral resistance | Similar mechanism |
Propriétés
IUPAC Name |
5-[2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]-1-hydroxyethyl]-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQWSYJGFLADEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70161-10-3 (mono-hydrochloride) | |
Record name | Medroxalol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30866550 | |
Record name | Medroxalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56290-94-9, 70161-10-3 | |
Record name | Medroxalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56290-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Medroxalol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medroxalol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Medroxalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]salicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEDROXALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX96289JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Medroxalol?
A1: this compound exerts its antihypertensive effects primarily through a combination of α- and β-adrenergic receptor blockade. [, , , , , , ] This dual action helps lower blood pressure by reducing peripheral vascular resistance and suppressing reflex tachycardia. [, ]
Q2: Does this compound exhibit any vasodilatory effects beyond its α-blocking properties?
A2: Research suggests that this compound also possesses β2-adrenergic receptor agonist activity, contributing to its vasodilatory effects. [, , , , , ] This additional mechanism distinguishes it from pure α-blockers.
Q3: How does this compound's β2-agonist activity contribute to its therapeutic effect?
A3: Stimulation of β2-adrenergic receptors in vascular smooth muscle by this compound leads to vasodilation, further contributing to its antihypertensive effects. [, , ]
Q4: Are there any differences in the effects of this compound enantiomers?
A4: Yes, studies indicate that this compound enantiomers display different potencies in blocking α1- and β2-adrenergic receptors, influencing their overall antihypertensive effects. []
Q5: How does modifying the carboxamide function in this compound affect its β-blocking activity?
A5: Research on this compound analogues reveals that increasing the steric bulk of the alkyl group on the carboxamide function leads to decreased β-blocking activity. []
Q6: What is the role of the phenolic hydroxy group in this compound's activity?
A6: Studies suggest that the phenolic hydroxy group in this compound enhances its α-adrenergic antagonism while the deactivation of this group by the carboxamide function contributes to its β-adrenergic antagonistic properties. []
Q7: What is the bioavailability of this compound after oral administration?
A7: Studies show that the absolute bioavailability of this compound after oral administration varies depending on the formulation. The solution shows a bioavailability of 54%, while the tablet formulation has a bioavailability of 38%. []
Q8: How is this compound eliminated from the body?
A8: Following oral administration, this compound is primarily eliminated through a combination of metabolism and urinary excretion, with a small percentage of the parent drug recovered in the urine. []
Q9: What is the elimination half-life of this compound?
A9: this compound exhibits a relatively long elimination half-life, ranging from 7.3 hours after intravenous administration to 11.1-15.6 hours after oral administration. [, , ] This characteristic contributes to its prolonged antihypertensive effect.
Q10: What animal models have been used to study the antihypertensive effects of this compound?
A10: Spontaneously hypertensive rats (SHR) and anesthetized dogs are common animal models utilized in research to investigate the antihypertensive properties of this compound. [, , , ]
Q11: What are the effects of this compound on large artery diameter and elasticity in hypertensive patients?
A12: Research indicates that chronic this compound treatment leads to an active increase in large artery diameter and compliance in hypertensive patients. [, ] These effects contribute to its antihypertensive action and improved vascular health.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.